molecular formula C9H7NO B1501087 2-Formyl-6-methylbenzonitrile CAS No. 27613-37-2

2-Formyl-6-methylbenzonitrile

Cat. No. B1501087
CAS RN: 27613-37-2
M. Wt: 145.16 g/mol
InChI Key: INEMMACKKKQZAM-UHFFFAOYSA-N
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Description

2-Formyl-6-methylbenzonitrile is an organic compound with the molecular formula C9H7NO . It is used in various chemical reactions and has been referenced in several technical documents and peer-reviewed papers .


Molecular Structure Analysis

The molecular structure of 2-Formyl-6-methylbenzonitrile consists of a benzene ring with a formyl group (-CHO) and a methyl group (-CH3) attached to it . The compound has a molecular weight of 145.16 g/mol .


Physical And Chemical Properties Analysis

2-Formyl-6-methylbenzonitrile has several physical and chemical properties. It has a number of heavy atoms: 11, a number of aromatic heavy atoms: 6, a fraction Csp3: 0.11, a number of rotatable bonds: 1, a number of H-bond acceptors: 2.0, and a number of H-bond donors: 0.0 . Its molar refractivity is 41.51, and its topological polar surface area (TPSA) is 40.86 Ų .

Scientific Research Applications

Analytical Applications

Analytical methods for determining antioxidant activity highlight the importance of specific chemical functionalities in organic molecules for their reactivity and potential applications in medicinal and pharmaceutical research. Techniques such as spectrophotometry and electrochemical (bio)sensors are critical in assessing the activity of compounds, suggesting a potential application area for 2-Formyl-6-methylbenzonitrile in evaluating antioxidant properties or serving as a precursor in synthesizing compounds for such analyses (Munteanu & Apetrei, 2021).

Environmental Science

The study on the occurrence, fate, and behavior of parabens in aquatic environments sheds light on the environmental implications of organic compounds. This research emphasizes the need for understanding the environmental behavior of chemicals like 2-Formyl-6-methylbenzonitrile, especially their degradation, biocompatibility, and potential for bioaccumulation (Haman et al., 2015).

Material Science

In material science, the development of fluorescent chemosensors based on organic compounds, such as 4-Methyl-2,6-diformylphenol, demonstrates the utility of functionalized organic molecules in detecting various analytes. This suggests that 2-Formyl-6-methylbenzonitrile could have applications in developing novel chemosensors for environmental monitoring, healthcare diagnostics, or chemical analysis, given its structural attributes for potential reactivity and interaction with specific analytes (Roy, 2021).

Safety and Hazards

The safety data for 2-Formyl-6-methylbenzonitrile indicates that it may be harmful in contact with skin or if inhaled . It may cause skin irritation and serious eye damage . It may also cause respiratory irritation and drowsiness or dizziness . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves, eye protection, and face protection .

properties

IUPAC Name

2-formyl-6-methylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO/c1-7-3-2-4-8(6-11)9(7)5-10/h2-4,6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INEMMACKKKQZAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10665442
Record name 2-Formyl-6-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10665442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

27613-37-2
Record name 2-Formyl-6-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10665442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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